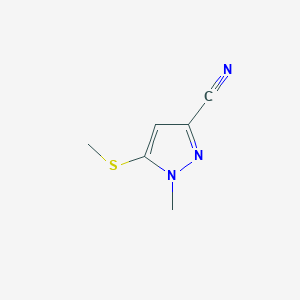
1-Methyl-5-methylsulfanylpyrazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-methylsulfanylpyrazole-3-carbonitrile is a heterocyclic compound that belongs to the pyrazole family It is characterized by a five-membered ring containing two nitrogen atoms and a nitrile group at the third position
作用機序
Target of Action
It is known that pyrazole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Pyrazole derivatives are known to interact with their targets, causing changes that can lead to various biological effects .
Biochemical Pathways
Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways .
Result of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Action Environment
It is known that the structure and reactivity of pyrazole derivatives can be influenced by tautomerism, a phenomenon that can be affected by environmental conditions .
準備方法
Synthetic Routes and Reaction Conditions
1-Methyl-5-methylsulfanylpyrazole-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. For instance, the reaction of 1-methyl-3-thiosemicarbazide with acrylonitrile in the presence of a base such as sodium hydroxide can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
1-Methyl-5-methylsulfanylpyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like alkyl halides or organometallic reagents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
1-Methyl-5-methylsulfanylpyrazole-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
類似化合物との比較
Similar Compounds
1-Methyl-3-methylsulfanylpyrazole-5-carbonitrile: Similar structure but with different substitution pattern.
1-Methyl-5-methylthio-1H-pyrazole-3-carbonitrile: Similar compound with a thioether group instead of a sulfanyl group.
Uniqueness
1-Methyl-5-methylsulfanylpyrazole-3-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a nitrile and a methylsulfanyl group provides distinct chemical properties that can be leveraged in various applications.
特性
IUPAC Name |
1-methyl-5-methylsulfanylpyrazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c1-9-6(10-2)3-5(4-7)8-9/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEMNYKAJGVPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C#N)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2827629.png)
![5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2827631.png)
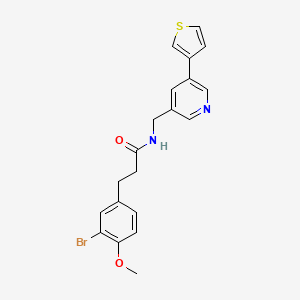
![4-(5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2827633.png)
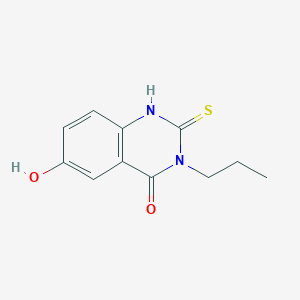
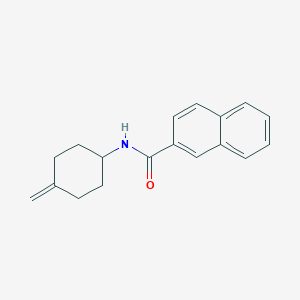
![1-(tert-butyl)-4-(1-(4-(4-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2827640.png)
![(5-Fluoropyridin-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2827641.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2827643.png)
![Tert-butyl 3-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2827644.png)
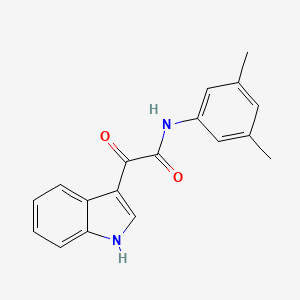
![4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2827646.png)
![3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827648.png)
![4-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2827650.png)
